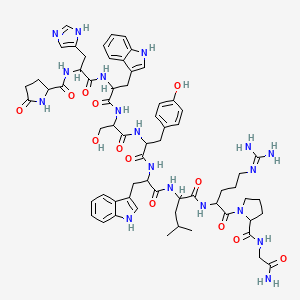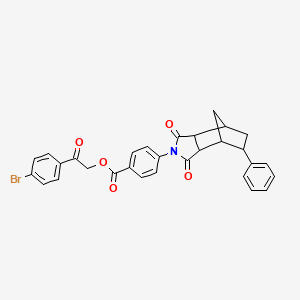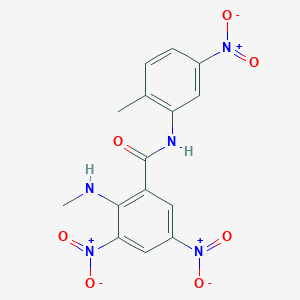
N-(3-butoxy-2-hydroxypropyl)-N-(2-methoxy-5-nitrophenyl)-4-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-butoxy-2-hydroxypropyl)-N-(2-methoxy-5-nitrophenyl)-4-methylbenzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-butoxy-2-hydroxypropyl)-N-(2-methoxy-5-nitrophenyl)-4-methylbenzenesulfonamide typically involves multi-step organic reactions
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-butoxy-2-hydroxypropyl)-N-(2-methoxy-5-nitrophenyl)-4-methylbenzenesulfonamide can undergo several types of chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amines or to reduce other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Possible applications as a pharmaceutical agent, particularly in the development of new antibiotics or other therapeutic compounds.
Industry: Use in the production of specialty chemicals or as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of N-(3-butoxy-2-hydroxypropyl)-N-(2-methoxy-5-nitrophenyl)-4-methylbenzenesulfonamide would depend on its specific application. In a medicinal context, it may act by inhibiting specific enzymes or interfering with biochemical pathways. The molecular targets and pathways involved would need to be elucidated through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(3-butoxy-2-hydroxypropyl)-N-(2-methoxy-5-nitrophenyl)-4-methylbenzenesulfonamide include other sulfonamides with varying substituents. Examples include:
- N-(2-hydroxyethyl)-N-(4-nitrophenyl)-benzenesulfonamide
- N-(3-methoxypropyl)-N-(2-nitrophenyl)-benzenesulfonamide
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to other sulfonamides.
Properties
Molecular Formula |
C21H28N2O7S |
|---|---|
Molecular Weight |
452.5 g/mol |
IUPAC Name |
N-(3-butoxy-2-hydroxypropyl)-N-(2-methoxy-5-nitrophenyl)-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C21H28N2O7S/c1-4-5-12-30-15-18(24)14-22(31(27,28)19-9-6-16(2)7-10-19)20-13-17(23(25)26)8-11-21(20)29-3/h6-11,13,18,24H,4-5,12,14-15H2,1-3H3 |
InChI Key |
QAMUVHVKNWEXLL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOCC(CN(C1=C(C=CC(=C1)[N+](=O)[O-])OC)S(=O)(=O)C2=CC=C(C=C2)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-cyclohexyl-2-{[4-(dimethylamino)phenyl]carbonyl}hydrazinecarboxamide](/img/structure/B12467905.png)
![ethyl N-{[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}-2-ethoxy-3,3,3-trifluoroalaninate](/img/structure/B12467912.png)

![N-[2-(Dimethylcarbamoylmethylsulfanyl)benzothiazol-6-YL]-3-phenyl-propanamide](/img/structure/B12467917.png)
![1-{3,5-bis-O-[bis(4-methoxyphenyl)(phenyl)methyl]-beta-D-arabinofuranosyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B12467919.png)
![N-(3-{[5-chloro-4-(1H-indol-3-yl)pyrimidin-2-yl]amino}phenyl)-4-[(2E)-4-(dimethylamino)but-2-enamido]benzamide](/img/structure/B12467923.png)




![2-methyl-4H-[1,3]thiazolo[5,4-b]indole](/img/structure/B12467962.png)
![N~2~-{4,6-bis[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(3-methylphenyl)glycinamide](/img/structure/B12467963.png)
